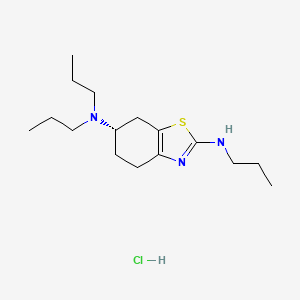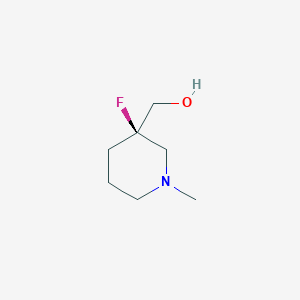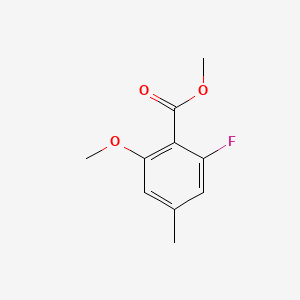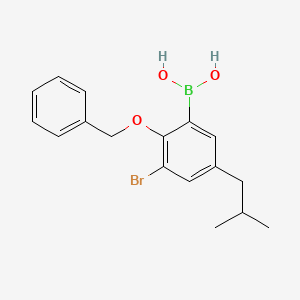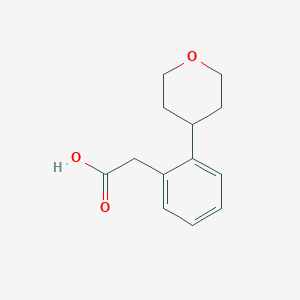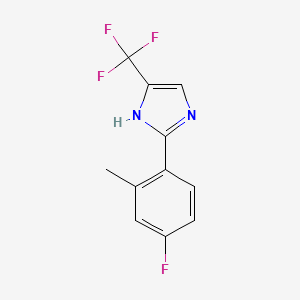
3-morpholin-4-yl-5-phenyl-1H-pyrrole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-morpholin-4-yl-5-phenyl-1H-pyrrole-2-carbaldehyde is a heterocyclic compound that features a pyrrole ring substituted with a morpholine group at the 3-position, a phenyl group at the 5-position, and an aldehyde group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-morpholin-4-yl-5-phenyl-1H-pyrrole-2-carbaldehyde typically involves multi-step organic reactions. One common method involves the condensation of a suitable pyrrole precursor with morpholine and a phenyl-substituted aldehyde under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-morpholin-4-yl-5-phenyl-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The phenyl and morpholine groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: 3-morpholin-4-yl-5-phenyl-1H-pyrrole-2-carboxylic acid.
Reduction: 3-morpholin-4-yl-5-phenyl-1H-pyrrole-2-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-morpholin-4-yl-5-phenyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-morpholin-4-yl-5-phenyl-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-morpholin-4-yl-5-phenyl-1H-pyrazole-4-carbaldehyde
- 3-methyl-5-morpholin-4-yl-1-phenyl-1H-pyrazole-4-carbaldehyde
- 1H-indole-3-carbaldehyde
Uniqueness
3-morpholin-4-yl-5-phenyl-1H-pyrrole-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the morpholine group can enhance its solubility and bioavailability, while the phenyl and aldehyde groups contribute to its reactivity and potential for further functionalization.
Properties
Molecular Formula |
C15H16N2O2 |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
3-morpholin-4-yl-5-phenyl-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C15H16N2O2/c18-11-14-15(17-6-8-19-9-7-17)10-13(16-14)12-4-2-1-3-5-12/h1-5,10-11,16H,6-9H2 |
InChI Key |
BPHAIHQWMWTBRB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(NC(=C2)C3=CC=CC=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


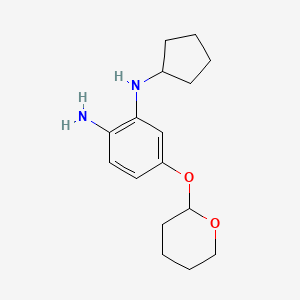

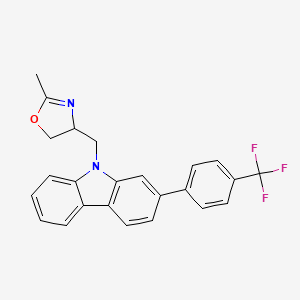
![tert-Butyl 7-oxooctahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B14766680.png)
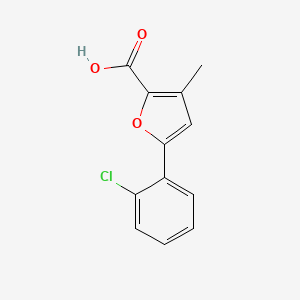
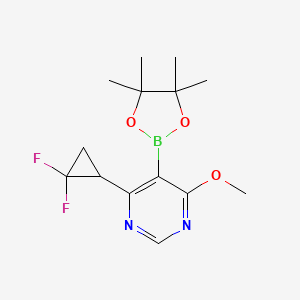
![(2S,4R)-4-hydroxy-N-[(1S)-3-(methylamino)-3-oxo-1-phenylpropyl]-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide](/img/structure/B14766699.png)
